molecular formula C18H19N3O5S B12425427 Cefprozil-d4

Cefprozil-d4

Cat. No.: B12425427
M. Wt: 393.5 g/mol
InChI Key: WDLWHQDACQUCJR-BMKVJPEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cefprozil-d4 is a deuterium-labeled analogue of cefprozil, a second-generation cephalosporin antibiotic. It is used primarily in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of cefprozil. The deuterium atoms replace hydrogen atoms in the cefprozil molecule, providing a stable isotope that can be easily traced using mass spectrometry techniques .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cefprozil-d4 involves the incorporation of deuterium atoms into the cefprozil molecule. This can be achieved through various methods, including:

    Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

    Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into the cefprozil structure.

Industrial Production Methods: Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Cefprozil-d4, like cefprozil, undergoes various chemical reactions, including:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms.

    Substitution: Substitution reactions can occur at various positions in the this compound molecule, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed:

Scientific Research Applications

Cefprozil-d4 has a wide range of applications in scientific research, including:

Mechanism of Action

Cefprozil-d4, like cefprozil, exerts its effects by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the third and final stage of bacterial cell wall synthesis. This leads to the lysis and death of the bacteria. The molecular targets include various PBPs, and the pathways involved are related to the inhibition of cell wall synthesis .

Comparison with Similar Compounds

    Cefuroxime: Another second-generation cephalosporin with similar antibacterial activity.

    Cefaclor: A second-generation cephalosporin used to treat similar infections.

    Cefoxitin: A cephamycin antibiotic with a broader spectrum of activity against anaerobes.

    Cefotetan: A second-generation cephalosporin with similar uses.

Comparison:

    Cefprozil-d4 vs. Cefuroxime: Both have similar antibacterial spectra, but this compound is used primarily in pharmacokinetic studies due to its deuterium labeling.

    This compound vs. Cefaclor: this compound has a broader spectrum of activity against certain gram-negative bacteria.

    This compound vs. Cefoxitin: Cefoxitin has better activity against anaerobes compared to this compound.

    This compound vs. Cefotetan: Both have similar uses, but cefotetan has a longer half-life.

Biological Activity

Cefprozil-d4 is a stable isotope-labeled derivative of cefprozil, a broad-spectrum cephalosporin antibiotic. This compound is primarily used in pharmacokinetic studies to trace the behavior of cefprozil in biological systems. Understanding the biological activity of this compound is crucial for evaluating its efficacy, safety, and therapeutic potential.

Overview of Cefprozil

Cefprozil is known for its effectiveness against a variety of gram-positive and gram-negative bacteria. It is commonly prescribed for infections such as otitis media, pharyngitis, and skin infections. The compound's mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to cell lysis and death.

Pharmacokinetics and Bioavailability

This compound serves as a valuable internal standard in pharmacokinetic studies due to its isotopic labeling. Research has shown that both cis- and trans-isomers of cefprozil exhibit antimicrobial activity, but their potencies differ significantly. The pharmacokinetic parameters for cefprozil include:

  • Half-life : Approximately 1.5 hours
  • Maximum Concentration (Cmax) : Achieved within 1 to 2 hours post-administration
  • Area Under Curve (AUC) : Higher in older populations compared to younger adults

A study involving healthy male volunteers demonstrated that the AUC values for cefprozil were significantly affected by age and gender, with elderly participants showing increased AUC values by 35% to 60% compared to younger adults .

Antimicrobial Activity

This compound retains the antimicrobial properties of its parent compound. In vitro studies have indicated that cefprozil is effective against a wide range of pathogens, including:

  • Gram-positive bacteria : Streptococcus pneumoniae, Staphylococcus aureus
  • Gram-negative bacteria : Escherichia coli, Haemophilus influenzae
  • Anaerobes : Clostridium difficile

The minimum inhibitory concentration (MIC) values for cefprozil against various bacteria have been documented as follows:

BacteriaMIC (µg/mL)
Streptococcus pneumoniae≤ 0.5
Staphylococcus aureus≤ 2
Escherichia coli≤ 4
Haemophilus influenzae≤ 2
Clostridium difficile≤ 8

These values indicate that cefprozil has a robust activity profile against clinically relevant pathogens .

Case Studies and Clinical Trials

Clinical trials have demonstrated that cefprozil is at least as effective as other commonly used antibiotics such as amoxicillin and cefaclor, with better tolerability profiles. A comparative study showed that patients receiving cefprozil experienced fewer gastrointestinal side effects compared to those on alternative treatments .

In one notable pilot pharmacokinetic study involving four healthy volunteers, researchers utilized an LC-MS/MS method to analyze plasma samples for both cis- and trans-cefprozil alongside this compound. The results indicated precise quantification capabilities with linear calibration curves established over a wide concentration range .

Properties

Molecular Formula

C18H19N3O5S

Molecular Weight

393.5 g/mol

IUPAC Name

(6R,7R)-7-[[(2R)-2-amino-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C18H19N3O5S/c1-2-3-10-8-27-17-13(16(24)21(17)14(10)18(25)26)20-15(23)12(19)9-4-6-11(22)7-5-9/h2-7,12-13,17,22H,8,19H2,1H3,(H,20,23)(H,25,26)/b3-2+/t12-,13-,17-/m1/s1/i4D,5D,6D,7D

InChI Key

WDLWHQDACQUCJR-BMKVJPEASA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[C@H](C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)/C=C/C)C(=O)O)N)[2H])[2H])O)[2H]

Canonical SMILES

CC=CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O

Origin of Product

United States

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